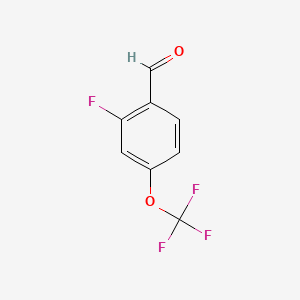

2-Fluoro-4-(trifluoromethoxy)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-4-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEACWPDDLIOZJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60703464 | |

| Record name | 2-Fluoro-4-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227628-83-2 | |

| Record name | 2-Fluoro-4-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-(trifluoromethoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of Fluorinated Benzaldehydes

An In-Depth Technical Guide to 2-Fluoro-4-(trifluoromethoxy)benzaldehyde: A Key Synthon for Advanced Drug Discovery

This guide provides a comprehensive technical overview of this compound, a fluorinated aromatic aldehyde of significant interest to researchers, medicinal chemists, and professionals in drug development. While specific literature on this exact molecule is emerging, its structural and electronic properties are closely related to the well-documented analogue, 2-Fluoro-4-(trifluoromethyl)benzaldehyde. This paper will leverage data from closely related compounds to provide a robust and scientifically-grounded guide to its properties, synthesis, and applications, explaining the causal relationships behind its utility in modern chemistry.

Fluorinated organic compounds are cornerstones of modern pharmaceutical and agrochemical development. The strategic incorporation of fluorine, trifluoromethyl (-CF₃), and trifluoromethoxy (-OCF₃) groups can profoundly modulate a molecule's physicochemical and biological properties.[1][2] These groups can enhance metabolic stability, increase lipophilicity, and alter electronic characteristics to improve binding affinity and bioavailability.[2]

This compound belongs to this critical class of building blocks. It presents a trifecta of functionalities:

-

An Aldehyde Group : A versatile chemical handle for a vast array of transformations, including nucleophilic additions, condensations, and reductive aminations.

-

An Ortho-Fluoro Substituent : This group modulates the reactivity of the aldehyde and the aromatic ring through its strong inductive electron-withdrawing effect.

-

A Para-Trifluoromethoxy Group : A highly lipophilic and metabolically stable hydrogen bond acceptor, often used as a bioisostere for other functional groups.[2]

This guide will explore the technical details of this compound, providing a foundational understanding for its effective use in the laboratory.

Section 1: Core Identification and Physicochemical Properties

Precise identification is paramount for any chemical synthesis. The primary identifier for this compound is its Chemical Abstracts Service (CAS) number. Below is a comparative summary of its properties alongside its close and more widely documented analogue, 2-Fluoro-4-(trifluoromethyl)benzaldehyde.

| Property | This compound | 2-Fluoro-4-(trifluoromethyl)benzaldehyde |

| CAS Number | 1227628-83-2 [3] | 89763-93-9[4][5][6] |

| Molecular Formula | C₈H₄F₄O₂[3] | C₈H₄F₄O[4][7] |

| Molecular Weight | 208.11 g/mol | 192.11 g/mol [4] |

| Appearance | Clear, colorless liquid[3] | Colorless to light yellow liquid[8] |

| Boiling Point | Not widely specified | 118-119 °C[8] |

| Density | Not widely specified | 1.41 g/mL at 25 °C[8] |

| Refractive Index (n20/D) | 1.4430-1.4480[3] | 1.45[8] |

| Purity (Typical) | ≥94.0% (GC)[3] | ≥97.0% (GC)[4][7] |

Section 2: Synthesis Strategies: A Representative Protocol

While a specific, peer-reviewed synthesis for this compound is not widely published, its synthesis can be logically deduced from standard organometallic and formylation reactions. A plausible and efficient route involves the ortho-lithiation and subsequent formylation of 1-fluoro-3-(trifluoromethoxy)benzene.

The following is a representative, step-by-step protocol adapted from well-established formylation methodologies.

Experimental Protocol: Synthesis via Ortho-Lithiation and Formylation

Causality : This method is chosen for its high regioselectivity. The fluorine atom is a weak ortho-directing group for lithiation, but in the absence of stronger directing groups, it can effectively guide the organolithium base to the C2 position, enabling precise installation of the aldehyde.

Step 1: Preparation of the Reaction Assembly

-

A three-necked, round-bottom flask is flame-dried under a high vacuum and allowed to cool under a positive pressure of dry argon.

-

Equip the flask with a magnetic stirrer, a thermometer, a rubber septum, and an argon inlet.

-

Maintain a static argon atmosphere throughout the reaction to rigorously exclude moisture and oxygen, which would quench the organolithium reagent.

Step 2: Reaction Setup

-

Dissolve 1-fluoro-3-(trifluoromethoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.5 M concentration) and add it to the reaction flask via cannula.

-

Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent side reactions and decomposition of the lithiated intermediate.

Step 3: Ortho-Lithiation

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq, 2.5 M solution in hexanes) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour. A color change is often indicative of the formation of the aryllithium species.

Step 4: Formylation

-

In a separate, dry flask, add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) to anhydrous THF.

-

Add the DMF solution dropwise to the aryllithium species at -78 °C. The aldehyde is a potent electrophile, and slow addition is necessary to control the exothermic reaction.

-

Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.

Step 5: Workup and Purification

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

Workflow Visualization

Caption: General workflow for the synthesis of this compound.

Section 3: Key Reactions and Synthetic Utility

The aldehyde functionality, activated by the electron-withdrawing fluorinated substituents, is a hub for synthetic transformations. Its increased electrophilicity makes it an excellent substrate for reactions with various nucleophiles.[8]

Core Reactions:

-

Reductive Amination : Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to form substituted benzylamines, a common scaffold in pharmaceuticals.

-

Wittig Reaction : Reaction with phosphorus ylides to form alkenes, enabling carbon-carbon double bond formation.[8]

-

Condensation Reactions : Base-catalyzed condensation with enolizable ketones (Claisen-Schmidt) or other active methylene compounds to produce α,β-unsaturated carbonyl systems like chalcones, which are precursors to flavonoids and other bioactive heterocycles.[9]

-

Grignard/Organolithium Addition : Reaction with organometallic reagents to generate secondary alcohols, which are valuable chiral building blocks.[8]

Reaction Pathway Visualization

Caption: Key synthetic transformations of this compound.

Section 4: Applications in Drug Discovery and Materials Science

The unique combination of substituents makes this aldehyde a high-value intermediate for synthesizing complex molecules with tailored properties.

-

Pharmaceutical Development : Its derivatives are investigated as building blocks for kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and other targeted therapeutics. The fluorinated moieties can occupy hydrophobic pockets in enzyme active sites and block metabolic degradation pathways.[10]

-

Agrochemicals : The metabolic stability imparted by the -OCF₃ group is highly desirable in the design of next-generation pesticides and herbicides with enhanced environmental persistence and targeted activity.[8]

-

Materials Science : Fluorinated aromatic compounds are used in the synthesis of advanced polymers, liquid crystals, and other materials where properties like thermal stability and dielectric constant are critical.[8]

Section 5: Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling is crucial. The safety profile is inferred from materials for structurally similar compounds.

| Hazard Category | Description & Precautionary Actions |

| Acute Toxicity | May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[11] |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well-ventilated fume hood.[11] |

| Handling | Avoid breathing vapors or mist. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[11][12] |

| Storage | Store in a cool, dry, well-ventilated place. Keep the container tightly closed.[11][12][13] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12] |

Conclusion

This compound is a specialized but highly valuable building block for chemical synthesis. Its strategically placed functional groups offer a powerful platform for constructing complex molecules with fine-tuned properties for pharmaceutical and materials science applications. Understanding its reactivity, grounded in the principles of physical organic chemistry, allows researchers to harness its full potential. The protocols and data presented in this guide, synthesized from authoritative sources and analogous compounds, provide the necessary foundation for its successful application in advanced research and development projects.

References

- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. jk-sci.com [jk-sci.com]

- 5. calpaclab.com [calpaclab.com]

- 6. molecularinfo.com [molecularinfo.com]

- 7. 2-Fluoro-4-(trifluoromethyl)benzaldehyde, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. innospk.com [innospk.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to 2-Fluoro-4-(trifluoromethoxy)benzaldehyde: A Keystone Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-4-(trifluoromethoxy)benzaldehyde, a fluorinated aromatic aldehyde of significant interest to researchers, medicinal chemists, and professionals in drug development. The strategic incorporation of both a fluorine atom and a trifluoromethoxy group onto the benzaldehyde scaffold imparts unique physicochemical properties, rendering it a valuable intermediate in the synthesis of complex, biologically active molecules. This document will delve into the molecular characteristics, synthesis strategies, reactivity profile, and applications of this compound, with a particular focus on its role in contemporary pharmaceutical research. Detailed protocols, safety and handling procedures, and characterization data are provided to support its practical application in the laboratory.

Introduction: The Strategic Advantage of Fluorination in Medicinal Chemistry

The introduction of fluorine into organic molecules is a well-established and powerful strategy in modern drug design.[1] The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] The trifluoromethoxy (-OCF3) group, in particular, has garnered significant attention as a bioisostere for other functional groups, offering a unique combination of high lipophilicity and metabolic stability. This guide focuses on this compound, a molecule that synergistically combines the effects of both a fluorine atom and a trifluoromethoxy group, making it a highly sought-after building block in the synthesis of novel therapeutic agents.

Physicochemical Properties and Molecular Characteristics

This compound is a fluorinated aromatic aldehyde with the molecular formula C8H4F4O2.[2] Its structure is characterized by a benzaldehyde core with a fluorine atom at the 2-position and a trifluoromethoxy group at the 4-position. These electron-withdrawing substituents significantly influence the electronic properties of the aromatic ring and the reactivity of the aldehyde functional group.

| Property | Value | Source |

| Molecular Weight | 208.11 g/mol | [2] |

| CAS Number | 1227628-83-2 | |

| Molecular Formula | C8H4F4O2 | [2] |

| IUPAC Name | This compound | |

| Appearance | Clear, colorless liquid | |

| Purity | ≥95% | |

| Refractive Index (@ 20°C) | 1.4430-1.4480 |

The presence of the fluorine atom ortho to the aldehyde group can influence the conformation of the molecule and introduce specific steric and electronic effects that can be exploited in molecular design. The potent electron-withdrawing nature of the trifluoromethoxy group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.

Synthesis and Manufacturing

While specific, publicly detailed, step-by-step protocols for the synthesis of this compound are not extensively available in peer-reviewed literature, its synthesis can be approached through established methods for the preparation of substituted benzaldehydes and trifluoromethoxy-containing aromatic compounds. A plausible synthetic strategy involves the formylation of a suitable precursor, such as 1-fluoro-3-(trifluoromethoxy)benzene.

Conceptual Synthetic Workflow:

A potential synthetic route could involve the ortho-lithiation of 1-fluoro-3-(trifluoromethoxy)benzene, followed by quenching with an appropriate formylating agent like N,N-dimethylformamide (DMF). This directed ortho-metalation strategy is a powerful tool for the regioselective functionalization of aromatic rings.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: General Procedure for Ortho-Formylation

The following is a generalized protocol based on established methodologies for the ortho-formylation of substituted aromatic compounds. Note: This protocol should be optimized for the specific substrate and scale of the reaction.

Materials:

-

1-Fluoro-3-(trifluoromethoxy)benzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, dropping funnel, nitrogen/argon inlet)

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.

-

Initial Solution: Dissolve 1-fluoro-3-(trifluoromethoxy)benzene (1.0 eq.) in anhydrous THF under an inert atmosphere.

-

Cooling: Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq.) dropwise via the dropping funnel, maintaining the low temperature. Stir the reaction mixture at this temperature for 1-2 hours to ensure complete lithiation.

-

Formylation: Add anhydrous DMF (1.5 eq.) dropwise to the reaction mixture. The reaction is often exothermic, so maintain careful temperature control.

-

Warming and Quenching: After the addition of DMF, allow the reaction to stir at low temperature for an additional hour before gradually warming to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure this compound.

Reactivity and Applications in Drug Discovery

The unique substitution pattern of this compound makes it a versatile intermediate for the synthesis of a wide range of complex molecules. The aldehyde functionality serves as a handle for various chemical transformations, including:

-

Reductive Amination: To introduce substituted amine functionalities.

-

Wittig Reaction: For the formation of carbon-carbon double bonds.

-

Aldol Condensation: To create α,β-unsaturated carbonyl compounds.

-

Grignard and Organolithium Additions: To generate secondary alcohols.

-

Synthesis of Heterocycles: As a key component in the construction of various heterocyclic ring systems.

The presence of the fluoro and trifluoromethoxy groups can enhance the biological activity and pharmacokinetic properties of the resulting molecules. These groups are known to improve metabolic stability by blocking sites of oxidative metabolism and to increase lipophilicity, which can aid in cell membrane permeability.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aldehyde proton (typically δ 9.5-10.5 ppm) and the aromatic protons, with coupling patterns influenced by the fluorine substituent.

-

¹³C NMR: Will display a signal for the carbonyl carbon (around δ 185-195 ppm) and distinct signals for the aromatic carbons, with carbon-fluorine couplings.

-

¹⁹F NMR: Will show two distinct signals, one for the fluorine atom on the ring and another for the trifluoromethoxy group.

-

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde will be present, typically in the range of 1690-1715 cm⁻¹.

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the molecular weight of the compound (208.11 m/z) and characteristic fragmentation patterns.

Safety, Handling, and Storage

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Identification: Based on data for analogous compounds, it is expected to be an irritant to the skin, eyes, and respiratory system.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of a reactive aldehyde functionality with the beneficial properties of fluorine and a trifluoromethoxy group provides a powerful tool for the design and synthesis of novel drug candidates with potentially enhanced pharmacological profiles. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, offering a foundation for its effective use in research and development.

References

synthesis and characterization of 2-Fluoro-4-(trifluoromethoxy)benzaldehyde

An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-4-(trifluoromethoxy)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound (CAS No. 188355-69-3). This fluorinated aromatic aldehyde is a valuable building block in medicinal chemistry and materials science, primarily due to the unique electronic properties conferred by its fluorine and trifluoromethoxy substituents.[1][2] The presence of these groups can enhance metabolic stability, binding affinity, and lipophilicity in target molecules, making this compound a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] This document details two robust synthetic methodologies—Directed ortho-Lithiation and Vilsmeier-Haack formylation—and provides step-by-step protocols for synthesis, purification, and analytical characterization, designed for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Importance of Fluorinated Benzaldehydes

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern molecular design. The trifluoromethoxy (-OCF₃) group, in particular, is highly sought after as a lipophilic hydrogen bond acceptor that can significantly modulate a molecule's conformational and electronic properties. When combined with a directing fluoro group and a reactive aldehyde handle, as in this compound, the resulting scaffold becomes a versatile platform for constructing complex molecular architectures.

This guide moves beyond a simple recitation of procedures. It delves into the causality behind methodological choices, offering insights grounded in established principles of organic chemistry to ensure both reproducibility and a deeper understanding of the underlying transformations.

Strategic Synthesis Methodologies

The primary synthetic challenge lies in the regioselective introduction of a formyl (-CHO) group onto the 1-fluoro-3-(trifluoromethoxy)benzene precursor. The electron-withdrawing nature of both substituents deactivates the aromatic ring, while the ortho- and para-directing effect of the fluorine atom must be leveraged to achieve the desired 2-position functionalization.

Method A: Directed ortho-Lithiation (DoM)

Directed ortho-metalation is a powerful strategy for achieving high regioselectivity in the functionalization of substituted aromatics.[3][4] In this approach, the fluorine atom acts as a moderate Directed Metalation Group (DMG), coordinating with an alkyllithium reagent and directing deprotonation to the adjacent ortho-position.[3][4][5]

Causality: This method is chosen for its precision. The initial coordination between the Lewis acidic lithium and the Lewis basic fluorine atom kinetically favors the removal of the C2 proton, which is the most acidic due to the inductive effect of the fluorine. Quenching the resulting aryllithium intermediate with an electrophilic formylating agent like N,N-Dimethylformamide (DMF) installs the aldehyde group exclusively at the desired position.[5]

-

Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is assembled under an inert atmosphere (Nitrogen or Argon).

-

Reagent Charging: The flask is charged with anhydrous tetrahydrofuran (THF) and the starting material, 1-fluoro-3-(trifluoromethoxy)benzene.[2][6] The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: A solution of n-butyllithium (n-BuLi, typically 2.5 M in hexanes) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.

-

Formylation: Anhydrous N,N-Dimethylformamide (DMF) is added dropwise to the reaction mixture. The solution is stirred for an additional 1-2 hours at -78 °C, then allowed to warm slowly to room temperature.

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with water and brine.

-

Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Method B: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic compounds.[7][8][9] While the substrate is deactivated, the reaction can proceed under harsher conditions. The mechanism involves the formation of a highly electrophilic chloroiminium salt, the "Vilsmeier reagent," from DMF and phosphorus oxychloride (POCl₃).[7][9]

Causality: This method provides an alternative to organolithium chemistry, avoiding the need for cryogenic temperatures and strictly anhydrous conditions. The regioselectivity is still governed by the directing effect of the fluorine atom, favoring electrophilic attack at the ortho and para positions. The ortho product is typically favored due to potential coordination effects, although a mixture of isomers may be formed.

-

Vilsmeier Reagent Formation: In a flask under a nitrogen atmosphere, phosphorus oxychloride (POCl₃) is added dropwise to ice-cold N,N-Dimethylformamide (DMF) with vigorous stirring. The mixture is then stirred at room temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Substrate Addition: The starting material, 1-fluoro-3-(trifluoromethoxy)benzene, is added to the Vilsmeier reagent.

-

Reaction: The reaction mixture is heated (typically between 60-80 °C) and stirred for several hours, with progress monitored by Thin Layer Chromatography (TLC).[7]

-

Hydrolysis: After cooling to room temperature, the reaction mixture is poured onto crushed ice and stirred. A saturated aqueous solution of sodium acetate is added to neutralize the acid and facilitate the hydrolysis of the iminium intermediate to the aldehyde.

-

Extraction and Workup: The product is extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed sequentially with water, a dilute sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to afford the crude product.

Visualized Synthesis Workflow

Caption: General workflow for the synthesis and purification of the target compound.

Purification Protocol: A Self-Validating System

Effective purification is critical to ensure the final compound meets the stringent purity requirements for downstream applications. Column chromatography is the most reliable method for this compound.

-

TLC Analysis: First, determine an optimal solvent system using Thin Layer Chromatography (TLC). A mobile phase of hexane and ethyl acetate (e.g., starting with a 95:5 ratio) typically provides good separation. The goal is to achieve a retention factor (Rf) of ~0.3 for the desired product.

-

Column Packing: A slurry of silica gel in the non-polar component of the mobile phase (hexane) is prepared and packed into a glass column.[10] The column is then equilibrated by running several column volumes of the mobile phase through the silica gel.

-

Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent (like dichloromethane) and adsorbed onto a small amount of silica gel.[10] After evaporating the solvent, the dry silica is carefully added to the top of the column.

-

Elution: The column is eluted with the predetermined mobile phase. A gradient elution, gradually increasing the polarity by adding more ethyl acetate, may be necessary to separate closely eluting impurities.

-

Fraction Collection: Eluent is collected in a series of fractions, which are monitored by TLC to identify those containing the pure product.

-

Solvent Removal: Fractions containing the pure compound are combined, and the solvent is removed using a rotary evaporator to yield the purified this compound.[10]

Characterization and Data

The identity, structure, and purity of the synthesized compound must be unequivocally confirmed through a suite of analytical techniques.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 188355-69-3 | - |

| Molecular Formula | C₈H₄F₄O₂ | [1][11] |

| Molecular Weight | 208.11 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | - |

| Purity (GC) | ≥95.0% | [11] |

| Refractive Index (20°C) | 1.4430 - 1.4480 | [11] |

Spectroscopic Data

NMR is the most powerful tool for structural elucidation of the target molecule.

| Technique | Expected Chemical Shifts (δ) and Coupling (J) |

| ¹H NMR | ~10.3 ppm (s, 1H, -CHO) : Aldehyde proton, singlet. ~7.8-7.2 ppm (m, 3H, Ar-H) : Aromatic protons, complex multiplet patterns due to F-H coupling. |

| ¹³C NMR | ~188 ppm (d, -CHO) : Aldehyde carbonyl carbon, doublet due to coupling with the ortho-fluorine. ~165 ppm (d, C-F) : Carbon directly attached to fluorine, showing a large one-bond C-F coupling constant. ~148 ppm (q, C-OCF₃) : Carbon attached to the trifluoromethoxy group, quartet due to coupling with three fluorine atoms. ~120.4 ppm (q, -OCF₃) : Carbon of the trifluoromethoxy group, quartet with a large C-F coupling constant. ~130-110 ppm (Ar-C) : Remaining aromatic carbons. |

| ¹⁹F NMR | One signal for the Ar-F group and one signal for the -OCF₃ group . |

Note: Predicted shifts are based on standard values for similar structures. Actual values should be confirmed experimentally.

IR spectroscopy is used to confirm the presence of key functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H Stretch | ~2850 and ~2750 | Weak-Medium |

| Carbonyl (C=O) Stretch | ~1705 - 1690 | Strong |

| Aromatic C=C Stretch | ~1600 - 1450 | Medium |

| C-O (Ether) Stretch | ~1260 - 1200 | Strong |

| C-F Stretch (Aromatic) | ~1250 - 1100 | Strong |

| C-F Stretch (-OCF₃) | ~1170 - 1100 | Strong |

Reference data adapted from spectral predictions for analogous compounds.[12]

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.[13]

| Parameter | Expected Value (m/z) |

| Molecular Ion [M]⁺ | ~208.01 |

| Key Fragment [M-H]⁺ | ~207.00 |

| Key Fragment [M-CHO]⁺ | ~179.00 |

Conclusion

This guide has detailed robust and reproducible methodologies for the . By explaining the chemical principles behind the chosen protocols, from directed ortho-lithiation to chromatographic purification, we provide researchers with a framework for the reliable production of this critical synthetic intermediate. The comprehensive characterization data serves as a benchmark for validating experimental outcomes, ensuring the high quality required for applications in pharmaceutical and materials science research.

References

- 1. This compound | 1227628-83-2 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. uwindsor.ca [uwindsor.ca]

- 6. 1-Fluoro-3-(trifluoromethoxy)benzene 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. jk-sci.com [jk-sci.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. H33203.06 [thermofisher.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

A Technical Guide to the Physicochemical Properties and Synthetic Utility of 2-Fluoro-4-(trifluoromethoxy)benzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Fluoro-4-(trifluoromethoxy)benzaldehyde, a fluorinated aromatic aldehyde of significant interest in synthetic and medicinal chemistry. We will delve into its core physicochemical properties, analytical characterization, chemical reactivity, and strategic importance as a building block in modern drug discovery.

Introduction: The Strategic Value of Fluorinated Benzaldehydes

This compound belongs to a class of organic compounds whose value is defined by the unique interplay of its functional groups. The aldehyde group is a versatile chemical handle for countless organic transformations. The true strategic importance of this molecule, however, lies in its fluorine-containing substituents.

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[1] Specifically, the trifluoromethoxy (-OCF3) group offers a unique combination of properties:

-

Enhanced Lipophilicity: The -OCF3 group is one of the most lipophilic substituents, a critical parameter for modulating a drug candidate's ability to cross biological membranes and improving its pharmacokinetic profile.[2][3]

-

Metabolic Stability: Strategically placing an -OCF3 group can shield adjacent sites from metabolic degradation by enzymes, thereby increasing a drug's half-life in the body.[2][4]

-

Modulated Electronics: As a powerful electron-withdrawing group, the -OCF3 moiety significantly alters the electron distribution of the benzene ring, influencing both the reactivity of the aldehyde and potential interactions with biological targets.[2]

The additional ortho-fluoro substituent further enhances the electron-withdrawing nature of the ring system, making the aldehyde's carbonyl carbon highly electrophilic and thus more reactive toward nucleophiles.[5] This guide serves as a foundational resource for leveraging these properties in a research and development setting.

Section 1: Core Physicochemical and Identification Data

Precise identification and understanding of a compound's physical properties are paramount for its effective use in synthesis and analysis. While specific experimental data for this compound is not broadly published, the properties can be reliably estimated based on closely related analogs such as 2-Fluoro-4-(trifluoromethyl)benzaldehyde.

Note: The following table includes data for the closely related analog, 2-Fluoro-4-(trifluoromethyl)benzaldehyde (CAS 89763-93-9) , which serves as a strong proxy for the target compound due to structural similarity. The key difference is the C-CF3 bond in the analog versus the C-O-CF3 bond in the topic compound.

| Property | Value (for 2-Fluoro-4-(trifluoromethyl)benzaldehyde) | Source(s) |

| IUPAC Name | 2-fluoro-4-(trifluoromethyl)benzaldehyde | [6][7] |

| CAS Number | 89763-93-9 | [7][8] |

| Molecular Formula | C8H4F4O | [7] |

| Molecular Weight | 192.11 g/mol | [7] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 118-119 °C | [5] |

| Density | 1.41 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.45 | [5] |

| Flash Point | 110 °C (230 °F) - closed cup | [5] |

Section 2: Analytical Characterization Workflow

Confirming the identity, purity, and structure of this compound is a critical, self-validating step in any experimental protocol. A multi-technique approach is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of this molecule.

-

¹H NMR: The proton spectrum is expected to be complex in the aromatic region (approx. 7.5-8.0 ppm) due to fluorine-proton coupling. The aldehyde proton will appear as a distinct singlet or finely split multiplet further downfield (approx. 10.0-10.5 ppm).

-

¹³C NMR: The carbon spectrum will show characteristic signals for the carbonyl carbon (~185-190 ppm), aromatic carbons (with C-F coupling), and the carbon of the trifluoromethoxy group (~120 ppm, as a quartet due to coupling with the three fluorine atoms).[9]

-

¹⁹F NMR: This is a crucial technique for any fluorinated compound. The spectrum is expected to show two distinct signals: a singlet corresponding to the three equivalent fluorine atoms of the -OCF3 group and a multiplet for the single fluorine atom attached to the aromatic ring. This provides a direct confirmation of the fluorine environments.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. Expected characteristic absorption bands include:

-

~1700-1720 cm⁻¹: A strong C=O stretch, characteristic of an aromatic aldehyde.

-

~1100-1300 cm⁻¹: A series of strong bands corresponding to the C-F stretches of the trifluoromethoxy group.

-

~2720 and ~2820 cm⁻¹: Two weak bands characteristic of the C-H stretch of the aldehyde group (Fermi doublets).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, which will match the molecular formula C8H4F4O2.

Analytical Workflow Diagram

The following diagram illustrates a standard workflow for the complete analytical validation of the compound.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. innospk.com [innospk.com]

- 6. 2-Fluoro-4-(trifluoromethyl)benzaldehyde, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. jk-sci.com [jk-sci.com]

- 8. molecularinfo.com [molecularinfo.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

2-Fluoro-4-(trifluoromethoxy)benzaldehyde spectral data

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Fluoro-4-(trifluoromethoxy)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic signature of this compound (Molecular Formula: C₈H₄F₄O₂), a fluorinated aromatic aldehyde of significant interest in synthetic and medicinal chemistry. As a critical building block, its unambiguous identification is paramount. This document outlines the predicted spectral data across Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind the predicted spectral features is explained through an analysis of the compound's structural and electronic properties. Detailed, field-proven protocols for data acquisition are provided to ensure researchers can generate high-quality, reproducible data for this and structurally related molecules.

A Note on Data Presentation: Experimental spectral data for this compound are not widely available in public databases. Therefore, the data presented in this guide are predicted values based on established principles of spectroscopy and comparative analysis with structurally analogous compounds. This guide is intended to serve as an expert reference for what to expect during the analysis of a synthesized sample.

Molecular Structure and Electronic Influence

The spectroscopic properties of a molecule are a direct consequence of its structure. This compound possesses three key functional groups on a benzene ring, each exerting a distinct electronic influence that dictates its spectral behavior.

-

Aldehyde (-CHO): A powerful electron-withdrawing group that strongly deshields adjacent (ortho) protons and the aldehydic proton itself.

-

Fluorine (-F): An intensely electronegative atom that exerts a strong electron-withdrawing inductive effect. It also provides a unique spin-active nucleus (¹⁹F) that couples with nearby protons and carbons, providing invaluable structural information.

-

Trifluoromethoxy (-OCF₃): This group is highly lipophilic and strongly electron-withdrawing, more so than a trifluoromethyl group, due to the influence of the adjacent oxygen atom.[1][2] Its presence significantly impacts the electronic environment of the aromatic ring.

These combined effects result in a highly electron-deficient aromatic system, which is reflected in the downfield chemical shifts observed in its NMR spectra.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry.[3] For this molecule, both ¹H and ¹³C NMR will provide definitive information on the connectivity and electronic environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals: one for the aldehyde proton and three for the aromatic protons. The electron-withdrawing nature of the substituents will shift all protons downfield compared to unsubstituted benzaldehyde.[3][4]

| Proton Assignment (Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| Aldehyde (H7) | 10.2 – 10.4 | d (doublet) | ⁴JH-F ≈ 1-2 Hz | 1H |

| Aromatic (H6) | 7.9 – 8.1 | d (doublet) | ³JH6-H5 ≈ 8-9 Hz | 1H |

| Aromatic (H5) | 7.5 – 7.7 | dd (doublet of doublets) | ³JH5-H6 ≈ 8-9 Hz, ⁴JH5-H3 ≈ 2-3 Hz | 1H |

| Aromatic (H3) | 7.4 – 7.6 | dd (doublet of doublets) | ⁴JH3-F ≈ 4-5 Hz, ⁴JH3-H5 ≈ 2-3 Hz | 1H |

Causality of Predictions:

-

Aldehyde Proton (H7): This proton is highly deshielded by the carbonyl group and is expected at a very low field (~10.3 ppm), typical for aromatic aldehydes. It may exhibit a small four-bond coupling to the ortho fluorine atom.

-

Aromatic Protons: The aromatic region will display a complex pattern. H6 is ortho to the strongly deshielding aldehyde group, placing it furthest downfield. It will appear as a simple doublet due to coupling with H5. H5 and H3 are subject to multiple couplings, including a key long-range coupling to the fluorine at C2, which is critical for assignment.

Caption: Predicted key proton-proton and proton-fluorine couplings in ¹H NMR.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by signals for the carbonyl carbon, the six aromatic carbons, and the trifluoromethoxy carbon. Carbon-fluorine couplings are diagnostic.

| Carbon Assignment (Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aldehyde (C7) | 188 – 191 | d (doublet) | ³JC-F ≈ 3-5 Hz |

| Aromatic (C2) | 160 – 164 | d (doublet) | ¹JC-F ≈ 250-260 Hz |

| Aromatic (C4) | 150 – 154 | q (quartet) | ³JC-F ≈ 2-4 Hz |

| Aromatic (C1) | 128 – 132 | d (doublet) | ²JC-F ≈ 15-20 Hz |

| Aromatic (C6) | 130 – 133 | d (doublet) | ³JC-F ≈ 3-5 Hz |

| Aromatic (C5) | 118 – 121 | s (singlet) or small d | |

| Aromatic (C3) | 110 – 114 | d (doublet) | ²JC-F ≈ 20-25 Hz |

| Trifluoromethoxy (C8) | 119 – 122 | q (quartet) | ¹JC-F ≈ 255-265 Hz |

Causality of Predictions:

-

Carbonyl Carbon (C7): The aldehyde carbon appears in the typical downfield region.

-

Carbons Coupled to Fluorine: The most prominent features are the large one-bond C-F couplings. C2, directly attached to fluorine, will be a doublet with a very large splitting constant (~255 Hz).[5] The trifluoromethoxy carbon (C8) will be a quartet with a similarly large ¹JC-F coupling.

-

Aromatic Carbons: Other aromatic carbons will show smaller two-bond (²J) and three-bond (³J) couplings to the fluorine atoms, which are crucial for definitive assignment.

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, verifiable data.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the sample.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer (400 MHz or higher recommended for better resolution).

-

Lock the spectrometer on the deuterium signal from CDCl₃.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak. This step is critical for resolving complex splitting patterns.

-

-

Data Acquisition (¹H NMR):

-

Acquire a standard ¹H spectrum using a 30° pulse angle.

-

Set an acquisition time of at least 3 seconds and a relaxation delay of 2 seconds.

-

Collect a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

-

Data Acquisition (¹³C NMR):

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a 45° pulse angle with an acquisition time of ~1-2 seconds and a relaxation delay of 2 seconds.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

-

Integrate the ¹H signals and measure chemical shifts and coupling constants for all peaks.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying functional groups. The spectrum of this compound is expected to be dominated by strong absorptions from the carbonyl and C-F bonds.[6]

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity | Comments |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | |

| Aldehyde C-H Stretch | 2880 - 2800 & 2780 - 2700 | Weak | Two distinct bands, characteristic of aldehydes. |

| Carbonyl (C=O) Stretch | 1715 - 1695 | Strong, Sharp | Position is lowered due to conjugation with the aromatic ring. |

| Aromatic C=C Stretch | 1610 - 1580 & 1520 - 1470 | Medium-Strong | Multiple bands are expected in the fingerprint region. |

| C-F Stretch (Aryl-F) | 1280 - 1220 | Strong | |

| C-O-C Asymmetric Stretch | 1260 - 1180 | Strong | Likely overlaps with C-F stretches. |

| C-F Stretch (-OCF₃) | 1200 - 1100 | Very Strong | Multiple strong bands are characteristic of the -OCF₃ group. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is a modern technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal. This is a critical self-validation step; the background is subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument signals.

-

Sample Application: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal.

-

Spectral Collection: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

Molecular Weight: 208.11 g/mol Exact Mass: 208.01474 Da

Predicted Electron Ionization (EI)-MS Fragmentation

Upon electron impact, the molecule will form a molecular ion (M•+) at m/z 208. The fragmentation is expected to be driven by the stability of the aromatic ring and the nature of the substituents.[7][8]

| Predicted m/z | Proposed Fragment Ion | Neutral Loss | Comments |

| 208 | [C₈H₄F₄O₂]•⁺ | - | Molecular Ion (M•⁺) |

| 207 | [M - H]⁺ | H• | Loss of the aldehydic proton. |

| 189 | [M - F]⁺ | F• | Loss of the fluorine atom from C2. |

| 179 | [M - CHO]⁺ | CHO• | Loss of the formyl radical. |

| 123 | [M - OCF₃]⁺ | •OCF₃ | Cleavage of the C-O bond, a likely and significant fragment. |

digraph "Fragmentation_Pathway" { bgcolor="transparent"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.5]; edge [color="#EA4335", penwidth=1.5];M [label="[M]•⁺\nm/z 208"]; M_minus_H [label="[M-H]⁺\nm/z 207"]; M_minus_CHO [label="[M-CHO]⁺\nm/z 179"]; M_minus_OCF3 [label="[M-OCF₃]⁺\nm/z 123"];

M -> M_minus_H [label="- H•"]; M -> M_minus_CHO [label="- CHO•"]; M -> M_minus_OCF3 [label="- •OCF₃"]; }

Caption: Predicted major fragmentation pathways under Electron Ionization.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.

-

GC Method:

-

Injector: Use a split/splitless inlet at 250°C. Inject 1 µL of the sample.

-

Column: A standard 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column is suitable.

-

Oven Program: Start at 60°C for 2 min, then ramp at 15°C/min to 280°C and hold for 5 min. This ensures separation from solvent and any potential impurities.

-

-

MS Method:

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range from m/z 40 to 400 to ensure detection of all relevant fragments and the molecular ion.

-

Source Temperature: Maintain the ion source at 230°C.

-

Integrated Spectroscopic Workflow

Confirming the structure of a novel or synthesized compound is not a linear process but an integrated workflow where each piece of data validates the others. The causality is bidirectional: an initial hypothesis from one technique is confirmed or refuted by another, leading to a definitive structural assignment.

References

- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 2-Fluoro-4-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of 2-Fluoro-4-(trifluoromethoxy)benzaldehyde, a key building block in medicinal chemistry and organic synthesis.[1][2] While direct experimental spectra for this specific compound are not widely published, this guide synthesizes predictive data based on established spectroscopic principles and comparative analysis of structurally related analogs. We will explore the theoretical underpinnings of the expected spectral features, detailing the influence of the fluorine, trifluoromethoxy, and aldehyde functional groups on the chemical shifts, coupling constants, and vibrational frequencies. Furthermore, this document outlines robust, field-proven experimental protocols for acquiring high-quality NMR and IR spectra for this class of compounds, ensuring self-validating and reproducible results.

Introduction: The Structural Significance of this compound

This compound, with the chemical formula C₈H₄F₄O₂, is a highly functionalized aromatic aldehyde.[2] Its structure is characterized by a benzaldehyde core substituted with a fluorine atom at the 2-position and a trifluoromethoxy group at the 4-position. These fluorine-containing substituents impart unique electronic properties to the molecule, significantly influencing its reactivity and making it a valuable intermediate in the synthesis of novel pharmaceutical agents and advanced materials.[1][2] The electron-withdrawing nature of both the fluorine and trifluoromethoxy groups enhances the electrophilicity of the aldehyde, a critical aspect for its role in various chemical transformations.[1] A thorough spectroscopic characterization is therefore essential for confirming its molecular structure, assessing its purity, and understanding its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a multinuclear approach, including ¹H, ¹³C, and ¹⁹F NMR, is necessary for a complete assignment of its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aldehydic proton and the three aromatic protons. The chemical shifts are influenced by the electronic effects of the substituents. The highly electronegative fluorine and trifluoromethoxy groups, along with the carbonyl group of the aldehyde, will deshield the aromatic protons, causing them to resonate at lower fields compared to unsubstituted benzene.

Key Predicted Features:

-

Aldehydic Proton (-CHO): A singlet is expected in the region of δ 9.8-10.5 ppm. This significant downfield shift is characteristic of aldehyde protons and is due to the strong deshielding effect of the carbonyl group.

-

Aromatic Protons: Three distinct signals are anticipated in the aromatic region (δ 7.0-8.5 ppm), each integrating to one proton. The splitting patterns will be complex due to both homo- and heteronuclear coupling with the ¹⁹F nucleus.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale for Prediction |

| -CHO | 9.8 - 10.5 | s (singlet) | Characteristic downfield shift for aldehyde protons. |

| H-3 | 7.2 - 7.6 | dd (doublet of doublets) | Influenced by ortho-coupling to H-5 and meta-coupling to the fluorine at C-2. |

| H-5 | 7.6 - 8.0 | d (doublet) | Influenced by ortho-coupling to H-6 and meta-coupling to H-3. |

| H-6 | 7.8 - 8.2 | d (doublet) | Deshielded by the adjacent aldehyde group and coupled to H-5. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of fluorine will lead to C-F coupling, which is a valuable tool for signal assignment.

Key Predicted Features:

-

Carbonyl Carbon (-CHO): A signal is expected in the range of δ 185-195 ppm.

-

Aromatic Carbons: Six distinct signals are anticipated in the aromatic region (δ 110-170 ppm). The carbons directly bonded to fluorine (C-2) and the trifluoromethoxy group (C-4) will show large one-bond coupling constants (¹JCF). Other carbons will exhibit smaller, long-range C-F couplings.

| Carbon | Predicted Chemical Shift (ppm) | Predicted C-F Coupling | Rationale for Prediction |

| C=O | 185 - 195 | - | Characteristic chemical shift for an aldehyde carbonyl carbon. |

| C-1 | 130 - 140 | d | Attached to the aldehyde group. |

| C-2 | 155 - 165 | d, large ¹JCF | Directly bonded to fluorine, resulting in a large coupling constant. |

| C-3 | 115 - 125 | d, smaller ²JCF | Coupled to the fluorine at C-2. |

| C-4 | 145 - 155 | q, small ²JCF | Attached to the OCF₃ group, showing coupling to the three fluorine atoms. |

| C-5 | 120 - 130 | d, smaller ³JCF | Coupled to the fluorine at C-2. |

| C-6 | 130 - 140 | - | Influenced by the adjacent aldehyde group. |

| -OCF₃ | 118 - 122 | q, large ¹JCF | Trifluoromethoxy carbon with a large one-bond coupling to the three fluorine atoms. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine-containing functional groups.[3]

Key Predicted Features:

-

Aromatic Fluorine (C-F): A single resonance is expected for the fluorine atom at the C-2 position. Its chemical shift will be influenced by the other substituents on the aromatic ring.

-

Trifluoromethoxy Group (-OCF₃): A single resonance, integrating to three fluorine atoms, is anticipated for the trifluoromethoxy group.

| Fluorine Group | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| C-F | -110 to -140 | Typical range for an aryl fluoride.[4] |

| -OCF₃ | -56 to -60 | Characteristic chemical shift for a trifluoromethoxy group. |

Experimental Protocol for NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences.

-

For quantitative analysis, ensure a sufficient relaxation delay (5 times the longest T₁) is used.[3]

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase the spectra and apply baseline correction.

-

Calibrate the chemical shift axis using the internal standard.

-

Integrate the signals in the ¹H and ¹⁹F spectra.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted FT-IR Spectrum

The IR spectrum of this compound is expected to be complex, with characteristic absorption bands for the aldehyde, aromatic ring, and the fluorine-containing substituents.

Key Predicted Vibrational Frequencies:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H | Stretch | ~2850 and ~2750 | Weak to Medium |

| Aromatic C-H | Stretch | 3100 - 3000 | Weak |

| Carbonyl (C=O) | Stretch | 1700 - 1720 | Strong, Sharp |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium |

| C-F | Stretch | 1250 - 1100 | Strong |

| C-O (Ether) | Stretch | 1260 - 1000 | Strong |

| -OCF₃ | Symmetric and Asymmetric Stretches | 1200 - 1100 | Strong |

The C-F and C-O stretching vibrations, as well as the -OCF₃ stretches, are all expected in a similar region of the spectrum and may overlap.[5] Careful analysis of the "fingerprint region" (below 1500 cm⁻¹) will be crucial for a definitive identification of the compound.

Experimental Protocol for FT-IR Spectroscopy

As this compound is a liquid at room temperature, the neat liquid film method is most appropriate.[1]

-

Sample Preparation (Neat Liquid Film):

-

Place a single drop of the liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Ensure no air bubbles are trapped between the plates.

-

-

Data Acquisition:

-

Place the salt plates in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify the wavenumbers of the major absorption bands and compare them to correlation charts and reference spectra of similar compounds.

-

Conclusion

References

solubility of 2-Fluoro-4-(trifluoromethoxy)benzaldehyde in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Fluoro-4-(trifluoromethoxy)benzaldehyde in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Navigating the Solubility Landscape of a Novel Fluorinated Aldehyde

In the realm of synthetic chemistry, particularly in the design of novel pharmaceuticals and advanced materials, a deep understanding of a compound's physicochemical properties is paramount. This compound is a fluorinated aromatic aldehyde with significant potential as a building block in organic synthesis. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethoxy group, imparts distinct electronic properties that are highly sought after in modern drug discovery. However, the effective utilization of this reagent is fundamentally dependent on its behavior in various solvent systems.

This technical guide provides a comprehensive exploration of the solubility of this compound in common organic solvents. In the absence of extensive published quantitative data, this document emphasizes the theoretical principles governing its solubility, offering predictions based on its molecular structure. Furthermore, a detailed, field-proven experimental protocol for the precise determination of its solubility is provided, empowering researchers to generate reliable data tailored to their specific applications. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound's solubility to facilitate reaction optimization, purification, and formulation development.

Physicochemical Characteristics of this compound

To predict the solubility of this compound, a thorough analysis of its molecular structure and resulting physicochemical properties is essential. While specific experimental data for this compound is sparse, we can infer its properties from its constituent functional groups and by referencing similar molecules.

Table 1: Core Physicochemical Properties of this compound and Related Analogues

| Property | This compound | 2-Fluoro-4-(trifluoromethyl)benzaldehyde[1] | 2-(Trifluoromethoxy)benzaldehyde[2] |

| CAS Number | 189339-73-3 | 89763-93-9 | 94651-33-9 |

| Molecular Formula | C₈H₄F₄O₂ | C₈H₄F₄O | C₈H₅F₃O₂ |

| Molecular Weight | 208.11 g/mol | 192.11 g/mol | 190.12 g/mol |

| Appearance | Likely a liquid at room temperature | Colorless to light yellow liquid | Colorless liquid |

| Boiling Point | Not specified | 118-119 °C | 77 °C at 20 mmHg |

| Density | Not specified | 1.41 g/mL at 25 °C | 1.332 g/mL at 25 °C |

Structural Analysis and Polarity

The solubility of a compound is primarily governed by the principle of "like dissolves like".[3] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is a composite of its various structural features:

-

Aromatic Ring: The benzene ring is inherently nonpolar.

-

Aldehyde Group (-CHO): The carbonyl group (C=O) is strongly polar due to the high electronegativity of the oxygen atom, creating a significant dipole moment. This group can act as a hydrogen bond acceptor.[4][5]

-

Fluoro Group (-F): The fluorine atom is highly electronegative, inducing a dipole moment in the C-F bond.

-

Trifluoromethoxy Group (-OCF₃): This is a strongly electron-withdrawing group. The C-O-C ether linkage and the three C-F bonds contribute to the molecule's overall polarity.

The combination of a nonpolar aromatic backbone with multiple polar, electronegative substituents suggests that this compound is a moderately polar molecule . It lacks a hydrogen bond donor (like an -OH or -NH group), which will limit its solubility in highly protic solvents like water, but the polar aldehyde and trifluoromethoxy groups will facilitate dissolution in a range of organic solvents.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, we can predict the solubility of this compound in a variety of organic solvents. These predictions are qualitative and should be confirmed by experimental determination.

Table 2: Predicted Solubility of this compound

| Solvent | Polarity | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Low | The significant polarity of the aldehyde and fluorinated groups is incompatible with the nonpolar nature of hexane. |

| Toluene | Nonpolar | Medium | The aromatic ring of toluene can interact favorably with the benzene ring of the solute via π-π stacking, while the overall nonpolar character of toluene will still be somewhat at odds with the polar functional groups. |

| Dichloromethane (DCM) | Polar Aprotic | High | DCM is a polar solvent that can effectively solvate the polar regions of the molecule without engaging in hydrogen bonding. |

| Ethyl Acetate | Polar Aprotic | High | The ester group in ethyl acetate can interact favorably with the polar aldehyde group, making it a good solvent for moderately polar compounds. |

| Acetone | Polar Aprotic | High | Acetone's highly polar carbonyl group can effectively solvate the aldehyde group of the solute. |

| Ethanol | Polar Protic | Medium to High | Ethanol can act as a hydrogen bond donor to the aldehyde's oxygen, and its ethyl group provides some nonpolar character, making it a versatile solvent. |

| Methanol | Polar Protic | Medium | While methanol can also hydrogen bond, its higher polarity compared to ethanol might make it slightly less effective at solvating the nonpolar aromatic ring. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Water | Polar Protic | Very Low | Despite the presence of polar groups capable of hydrogen bonding with water, the large, nonpolar aromatic ring and the hydrophobic nature of the fluorinated groups are expected to make it sparingly soluble in water.[4][5] |

Experimental Protocol for Solubility Determination

The following is a robust, gravimetric method for the quantitative determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This protocol is designed to ensure that a saturated solution is formed and accurately measured.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (high purity)

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Analytical balance (readable to ±0.0001 g)

-

Glass vials with screw caps

-

Syringes and syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed glass sample vials

-

Drying oven or vacuum desiccator

Step-by-Step Methodology

-

Preparation of Solvent: Add a precise volume (e.g., 5.00 mL) of the chosen organic solvent to several glass vials.

-

Addition of Solute: To each vial, add an excess amount of this compound. The presence of undissolved solute is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for at least 24 hours to ensure that the solution is fully saturated. Gentle agitation should be maintained throughout this period.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess, undissolved solute to settle.

-

Sample Collection: Carefully withdraw a known volume (e.g., 1.00 mL) of the clear, supernatant liquid using a syringe fitted with a syringe filter. The filter is essential to remove any suspended micro-droplets of the undissolved solute.

-

Mass Determination: Dispense the filtered saturated solution into a pre-weighed sample vial. Immediately cap the vial to prevent solvent evaporation and record the total mass.

-

Solvent Evaporation: Place the uncapped vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute, or in a vacuum desiccator until a constant mass is achieved.

-

Final Mass Measurement: Once all the solvent has evaporated, re-weigh the vial containing the dried solute residue.

-

Calculation of Solubility: The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of residue (g) / Volume of sample taken (L))

Experimental Workflow Diagram

Caption: Gravimetric method for determining solubility.

Key Factors Influencing Solubility

While the "like dissolves like" principle provides a strong predictive foundation, other factors can significantly influence the solubility of this compound:

-

Temperature: The solubility of most liquids in liquid solvents increases with temperature.[4] This is because the higher kinetic energy helps to overcome the intermolecular forces in both the solute and the solvent. It is crucial to control the temperature during experimental solubility determination to ensure reproducible results.

-

Purity of Solute and Solvent: Impurities in either the solute or the solvent can alter the measured solubility. Water is a common impurity in organic solvents and can significantly impact the solubility of moderately polar compounds.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][7][8]

Conclusion

This compound is a moderately polar compound, and as such, it is predicted to be highly soluble in polar aprotic solvents like dichloromethane, ethyl acetate, and acetone. Its solubility is expected to be moderate in polar protic solvents like ethanol and methanol, and low in nonpolar solvents such as hexane. Due to the lack of published quantitative data, the experimental protocol detailed in this guide provides a reliable framework for researchers to determine the precise solubility in solvents relevant to their work. A thorough understanding and experimental validation of its solubility are critical first steps in unlocking the full potential of this versatile synthetic building block.

References

- 1. 2-フルオロ-4-(トリフルオロメチル)ベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-(トリフルオロメトキシ)ベンズアルデヒド 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 5. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. fishersci.com [fishersci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Safe Handling and Storage of 2-Fluoro-4-(trifluoromethoxy)benzaldehyde

Abstract

2-Fluoro-4-(trifluoromethoxy)benzaldehyde (CAS No. 886497-81-0) is a key fluorinated aromatic aldehyde intermediate in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1] Its unique molecular structure, featuring an aldehyde functional group activated by electron-withdrawing fluoro- and trifluoromethoxy- substituents, imparts desirable reactivity and stability.[1][2] This guide provides a comprehensive framework for the safe handling, storage, and emergency management of this compound, tailored for researchers, scientists, and drug development professionals. By elucidating the causality behind safety protocols, this document aims to foster a culture of proactive risk mitigation and ensure the integrity of both personnel and experimental outcomes.

Compound Profile and Hazard Identification